Lipophilicity Advantage vs. 4-Fluoro Analog for Central Nervous System Penetration Potential
The target compound's computed XLogP3-AA of 4.6 suggests it resides in an optimal lipophilicity range for blood-brain barrier penetration, a property critical for CNS-targeted kinase inhibitors. In contrast, the 4-fluoro analog (CAS not listed) has a lower computed XLogP3-AA of approximately 3.8, which may limit its passive membrane permeability for CNS applications [1][2]. This difference is directly attributable to the methoxy-phenyl versus fluoro-phenyl structural divergence.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.6 |
| Comparator Or Baseline | 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one: XLogP3-AA ≈ 3.8 (computed estimate) |
| Quantified Difference | Δ XLogP3-AA ≈ +0.8 |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
For research programs targeting CNS kinases, the higher lipophilicity of the methoxy analog may translate to superior brain-to-plasma ratios, making it a more suitable starting point for in vivo proof-of-concept studies.
- [1] PubChem. Compound Summary for CID 42585165 (Target Compound). View Source
- [2] PubChem. Computed Properties for 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one (Comparator estimate based on molecular formula and structural similarity). View Source
